

Application Notes and Protocols for TEPC466

Probe Preparation and Use

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Compound of Interest

Compound Name: TEPC466

Cat. No.: B10861733

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Introduction

TEPC466 is a novel, TEPP-46-based fluorescent probe designed for the selective detection and imaging of Pyruvate Kinase M2 (PKM2), a key enzyme implicated in cancer metabolism. This probe utilizes the principle of Aggregation-Induced Emission (AIE), exhibiting enhanced fluorescence upon binding to its target protein. This property makes **TEPC466** a highly sensitive tool for studying PKM2 expression and activity in living cells, with potential applications in cancer diagnosis and therapeutic research. These application notes provide a comprehensive guide for the preparation and use of the **TEPC466** probe.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **TEPC466** probe based on the findings from the primary research article.

Parameter	Value	Reference
Molecular Weight	544.60 g/mol	
Excitation Wavelength (λ_{ex})	405 nm	[1]
Emission Wavelength (λ_{em})	525 nm	[1]
EC50 for PKM2 Activation	120 nM	[1]
Quantum Yield (in aggregated state)	~0.45	[1]
Optimal Concentration for Cell Imaging	5-10 μ M	[1]

Experimental Protocols

I. Synthesis of TEPC466 Probe

Objective: To synthesize the **TEPC466** probe from its precursors. This protocol is intended for researchers with expertise in organic synthesis.

Materials:

- TEPP-46 precursor
- Coumarin-based linker with a reactive group (e.g., N-hydroxysuccinimide ester)
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TEPP-46 precursor (1 equivalent) in anhydrous DMF.
- **Addition of Reagents:** To the solution from step 1, add the coumarin-based linker (1.1 equivalents) followed by the dropwise addition of triethylamine (2 equivalents).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with brine, and dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure **TEPC466** probe.
- **Characterization:** Confirm the identity and purity of the synthesized **TEPC466** probe using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

II. Preparation of TEPC466 Stock Solution

Objective: To prepare a concentrated stock solution of **TEPC466** for use in cell-based assays.

Materials:

- Synthesized and purified **TEPC466** probe
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Weighing: Accurately weigh a precise amount of the **TEPC466** powder.
- Dissolution: Dissolve the **TEPC466** powder in a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of **TEPC466** (MW = 544.60), add 183.6 μ L of DMSO.
- Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
- Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

III. In Vitro Imaging of PKM2 in Cancer Cells

Objective: To visualize the intracellular distribution of PKM2 in living cancer cells using the **TEPC466** probe.

Materials:

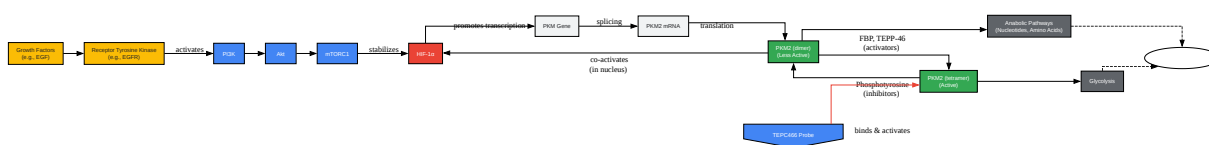
- Colorectal cancer cell line (e.g., HCT116, SW480)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **TEPC466** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Confocal microscope with a 405 nm laser line and appropriate emission filters

Procedure:

- Cell Seeding: Seed the colorectal cancer cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow for 24 hours.
- Probe Preparation: On the day of the experiment, dilute the 10 mM **TEPC466** stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 5 μ M).

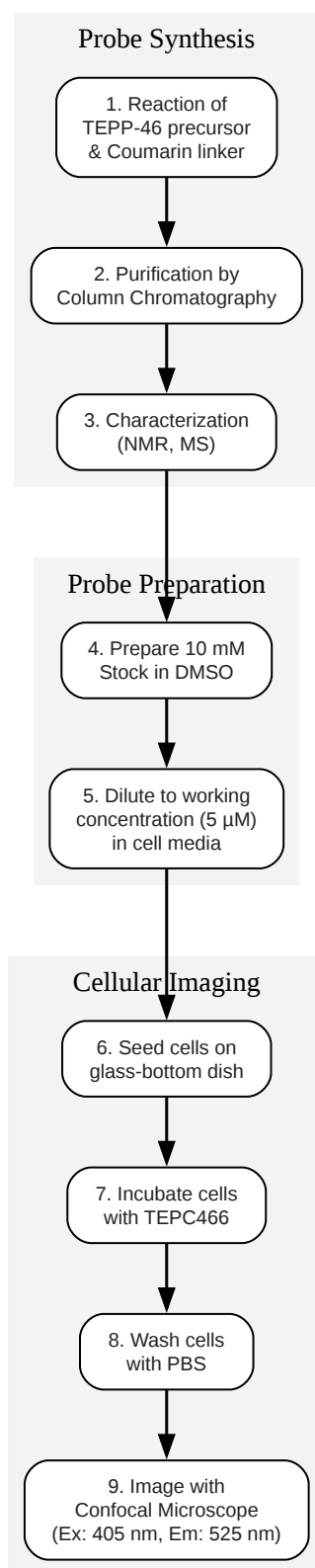
- Cell Treatment: Remove the old medium from the cells and wash them once with PBS. Add the **TEPC466**-containing medium to the cells.
- Incubation: Incubate the cells with the **TEPC466** probe for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
- Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately visualize the cells using a confocal microscope. Use a 405 nm laser for excitation and collect the emission signal around 525 nm.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: PKM2 signaling pathway and the action of **TEPC466**.



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Caption: Experimental workflow for **TEPC466** probe preparation and use.

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References

- 1. PKM2, cancer metabolism, and the road ahead | EMBO Reports [link.springer.com]
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